threo Ifenprodil hemitartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

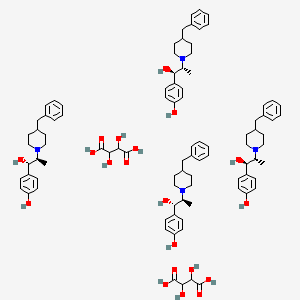

Hémistartrate de threo Ifenprodil: est un composé chimique connu pour son activité puissante en tant qu'agoniste du récepteur σ et antagoniste sélectif de la sous-unité GluN2B du récepteur NMDA . Il est décrit chimiquement comme le (1S,2S)-threo-2-(4-benzylpiperidino)-1-(4-hydroxyphényl)-1-propanol hémistartrate . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuropharmacologie.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles: La synthèse de l'hémistartrate de threo Ifenprodil implique plusieurs étapes, commençant par la préparation des composés intermédiairesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que la stéréochimie désirée est atteinte .

Méthodes de production industrielle: La production industrielle de l'hémistartrate de threo Ifenprodil suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie. Le produit final est obtenu sous forme de sel hémistartrate pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Reaction Steps

-

Condensation :

- Reactants : 2-Amino-1-(4-hydroxyphenyl) propyl alcohol (II) and 1,5-dihalo-3-benzyl pentane (III).

- Catalysts : Potassium iodide (optional) or bases like diisopropylethylamine .

- Solvents : DMF, N,N-dimethylacetamide, or toluene .

- Conditions : 80°C for 24 hours .

- Yield : 75–80% after recrystallization .

- Salification :

Key Advantages Over Alternative Methods

| Parameter | Prior Art (A Approach) | Current Method (B Approach) |

|---|---|---|

| Bromination | Required bromine/harsh reagents | Avoided |

| Hydrogenation | High-pressure catalytic reduction needed | Not required |

| Side Reactions | Common due to active functional groups | Minimal due to direct condensation |

| Environmental Impact | High waste generation | Reduced brominated byproducts |

Reaction Mechanism and Selectivity

The stereoselectivity of the condensation step is critical for producing the threo isomer. The reaction proceeds via nucleophilic substitution, where the amino group of compound II attacks the dihalo pentane (III), forming the piperidine ring .

Factors Influencing Chemoselectivity

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalysts : Potassium iodide improves halogen displacement efficiency .

- Temperature : Optimal at 80°C to balance reaction speed and byproduct formation .

Structural and Functional Insights

Threo Ifenprodil hemitartrate exhibits dual activity:

- Pharmacological :

- Chemical :

Degradation and Stability

- Storage : Stable at room temperature .

- Purity : ≥98% (HPLC) .

- Solubility : <10.01 mg/mL in water; <40.05 mg/mL in DMSO .

Comparative Pharmacological Data

| Property | This compound | Erythro Ifenprodil Hemitartrate |

|---|---|---|

| GluN2B Antagonism | IC50=0.22μM | IC50=324.8μM |

| σ₁ Receptor Affinity | Ki=59.1nM | Lower selectivity |

| hERG Inhibition | IC50=88nM | Not reported |

Applications De Recherche Scientifique

Pharmacological Profile

threo Ifenprodil hemitartrate primarily acts as a selective antagonist for the NMDA receptor, specifically targeting the GluN2B subunit. This selectivity is crucial as it allows for modulation of excitatory neurotransmission without affecting other NMDA receptor subunits, which can lead to fewer side effects compared to non-selective antagonists.

- Binding Affinity :

- IC50 at GluN2B: 0.22 μM

- IC50 at GluN2A: 324.8 μM

- Sigma Receptor Activity :

- Ki values for σ1 and σ2 receptors: 59.1 nM and 2 nM, respectively

- hERG Channel Inhibition :

Neurological Disorders

-

Cerebral Circulation Improvement :

This compound has been studied for its ability to enhance cerebral blood flow and metabolism, which is particularly beneficial in conditions such as stroke and dementia. Clinical trials have indicated that it may alleviate symptoms associated with cognitive decline due to insufficient cerebral blood supply . -

Neuroprotection :

The compound has shown promise in protecting neurons from excitotoxicity, a process often implicated in neurodegenerative diseases such as Alzheimer's disease. It has been demonstrated that threo Ifenprodil can prevent tau-induced toxicity in neuronal cultures, suggesting its potential role in treating tauopathies . -

Treatment of Methamphetamine Dependence :

Recent clinical trials have explored the use of threo Ifenprodil in treating methamphetamine dependence. The results indicate a reduction in cravings and withdrawal symptoms, highlighting its potential as an adjunct therapy in substance use disorders .

Other Therapeutic Areas

-

Anti-inflammatory Effects :

threo Ifenprodil has been investigated for its anti-inflammatory properties, particularly in models of arthritis where it demonstrated a significant reduction in inflammation markers . -

Antitumor Activity :

In vivo studies have shown that threo Ifenprodil can inhibit tumor growth in xenograft models, making it a candidate for further exploration in cancer therapy .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

-

Case Study on Neuroprotection :

- Objective : Evaluate the neuroprotective effects against glutamate-induced excitotoxicity.

- Results : Demonstrated significant reduction in neuronal death and preservation of synaptic function when treated with threo Ifenprodil.

- Case Study on Cancer Treatment :

Summary of Findings

| Application Area | Findings |

|---|---|

| Neurological Disorders | Improved cerebral circulation; neuroprotection against excitotoxicity |

| Substance Dependence | Reduced cravings and withdrawal symptoms in methamphetamine dependence |

| Anti-inflammatory | Significant reduction in inflammation markers in arthritis models |

| Antitumor Activity | Inhibition of tumor growth in xenograft models |

Mécanisme D'action

Molecular Targets and Pathways: Threo Ifenprodil Hemitartrate exerts its effects by binding to the σ receptors and the GluN2B subunit of the NMDA receptor. As a σ receptor agonist, it modulates the activity of these receptors, influencing various cellular processes such as ion channel regulation and neurotransmitter release . As an NMDA receptor antagonist, it inhibits the receptor’s activity, reducing excitotoxicity and providing neuroprotection .

Comparaison Avec Des Composés Similaires

Composés similaires:

Ifenprodil: Un composé étroitement lié avec une activité similaire mais une stéréochimie différente.

Eliprodil: Un autre antagoniste du récepteur NMDA avec une structure chimique différente.

Erythro Ifenprodil: Un isomère du threo Ifenprodil avec des propriétés pharmacologiques distinctes

Unicité: L'hémistartrate de threo Ifenprodil est unique en raison de sa stéréochimie spécifique, qui confère une sélectivité et une puissance plus élevées pour la sous-unité GluN2B du récepteur NMDA par rapport à ses isomères et analogues. Cette sélectivité en fait un outil précieux dans la recherche neuropharmacologique et les applications thérapeutiques potentielles .

Activité Biologique

threo Ifenprodil hemitartrate is a compound of significant interest in pharmacology due to its unique biological activities, particularly as a selective antagonist of NMDA receptors and a sigma receptor agonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : (1S,2S)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate

- Molecular Weight : 400.49 g/mol

- Purity : ≥98% (HPLC)

- Storage Conditions : Store at room temperature

Biological Activity

This compound exhibits several notable pharmacological properties:

- NMDA Receptor Antagonism : It selectively inhibits the GluN2B subunit of NMDA receptors, with an IC50 value of 0.22 μM for GluN2B and 324.8 μM for GluN2A, demonstrating a high selectivity for GluN2B over other subunits .

- Sigma Receptor Agonism : It acts as a potent agonist at sigma receptors, with Ki values of 59.1 nM for σ1 and 2 nM for σ2 receptors .

- hERG Channel Inhibition : The compound inhibits the hERG potassium channel with an IC50 of 88 nM, indicating potential antiarrhythmic properties .

This compound functions primarily through its interaction with NMDA receptors. It is known to act as a negative allosteric modulator at these receptors, which may contribute to its better tolerance compared to conventional NMDA antagonists. The binding site for ifenprodil is located at the interface between the GluN1 and GluN2B subunits, allowing it to modulate receptor activity without completely blocking it .

Case Studies and Clinical Trials

-

Treatment of Methamphetamine Use Disorder :

A randomized, double-blind, placebo-controlled trial investigated the efficacy of ifenprodil in treating methamphetamine use disorder. The study found that while ifenprodil was safe, its efficacy was only slight at higher doses (120 mg/day) compared to placebo . This suggests potential utility in addiction treatment but highlights the need for further research. -

Binding Studies :

Research has shown that threo Ifenprodil selectively binds to the GluN2B subunit, inhibiting receptor activity significantly more than other NMDA receptor subunits. This selectivity is crucial for minimizing side effects associated with broader NMDA antagonism .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUFFGLAKFWLGJ-RRQZTXAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H120N4O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1601.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.